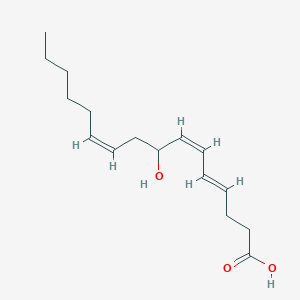

8-Hydroxyhexadeca-4,6,10-trienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Hydroxyhexadeca-4,6,10-trienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, 8-HHT serves as a model compound for studying hydroxy fatty acids. Its unique structure allows researchers to explore the behavior of similar compounds and their derivatives in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing more complex molecules.

Biology

Biologically, 8-HHT is investigated for its role in cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing various biochemical processes. Research indicates that it may be involved in modulating inflammatory responses and cellular metabolism.

Medicine

In the medical field, 8-HHT is being explored for its potential therapeutic effects. Studies have highlighted its anti-inflammatory properties, particularly in skin diseases. For instance, it has been shown to suppress interleukin-6 (IL-6) synthesis in keratinocytes exposed to ultraviolet (UV) radiation, indicating its role as a potential anti-inflammatory agent in dermatological applications .

Industrial Applications

The industrial sector utilizes 8-HHT for producing specialized chemicals and materials. Its unique structure makes it suitable for synthesizing polymers and other advanced materials. The compound's properties are leveraged in nutraceuticals due to its potential health benefits.

Case Study 1: Anti-Inflammatory Effects

A study conducted on the effects of 8-HHT on UV-induced inflammation demonstrated that treatment with this compound significantly reduced IL-6 levels in human keratinocyte cells (HaCaT). The mechanism was linked to the inhibition of the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study 2: Nutraceutical Applications

Research exploring the health benefits of dietary supplements containing 8-HHT suggests that it may contribute positively to metabolic health by modulating inflammatory markers. This positions it as a candidate for further exploration in functional foods and dietary interventions aimed at reducing chronic inflammation.

Eigenschaften

CAS-Nummer |

111916-07-5 |

|---|---|

Molekularformel |

C16H26O3 |

Molekulargewicht |

266.38 g/mol |

IUPAC-Name |

(4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10- |

InChI-Schlüssel |

KBOVKDIBOBQLRS-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Isomerische SMILES |

CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O |

Kanonische SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Synonyme |

8-HHDTA 8-hydroxyhexadeca-4,6,10-trienoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.